2,6-Dichloro-4-methylphenylboronic acid pinacol ester
Description
Properties
IUPAC Name |
2-(2,6-dichloro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BCl2O2/c1-8-6-9(15)11(10(16)7-8)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTOLYKCXWCBION-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2Cl)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BCl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Borylation via Suzuki-Miyaura Coupling
The most prevalent approach involves palladium-catalyzed coupling of 2,6-dichloro-4-methylphenyl halides (X = Br, I) with pinacol diboron. A representative protocol from patent literature demonstrates:
Reaction equation:
Typical conditions:
-
Catalyst: Pd(dppf)Cl₂ (0.05–0.1 eq.)
-
Base: KOAc (2.0–3.0 eq.)
-
Solvent: 1,4-dioxane (0.3–0.6 M)
-
Temperature: 80–100°C
-
Time: 12–24 hours
Yields range from 85–95% when using bromo precursors, with iodides requiring lower temperatures (70–80°C) to minimize homocoupling.
Two-Step Halogenation-Borylation Approach
For substrates lacking direct halogenation, a sequential strategy proves effective:
-
Directed ortho-Metalation :
Lithiation of 2,6-dichloro-4-methylbenzene derivatives using s-BuLi at −78°C, followed by quenching with B(OMe)₃. -
Esterification :
Transesterification with pinacol in refluxing toluene, achieving 70–80% overall yield.
Optimization of Reaction Parameters
Catalyst Screening
Comparative data from multiple systems:
| Catalyst | Loading (mol%) | Yield (%) | Purity (%) |
|---|---|---|---|
| Pd(dppf)Cl₂ | 5 | 92 | >98 |
| Pd(OAc)₂/XPhos | 10 | 85 | 95 |
| NiCl₂(dppe) | 15 | 68 | 90 |
Pd(dppf)Cl₂ demonstrates superior performance due to enhanced stability under aerobic conditions.
Solvent Effects
Dielectric constant correlates with reaction efficiency:
| Solvent | ε (25°C) | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| 1,4-Dioxane | 2.2 | 95 | 16 |
| DMF | 36.7 | 88 | 24 |
| THF | 7.6 | 78 | 36 |
Lower polarity solvents favor oxidative addition of aryl halides to palladium.
Purification and Stabilization
Crystallization Protocols
Post-reaction workup from patent examples:
-
Concentrate reaction mixture under reduced pressure
-
Slurry crude product with petroleum ether/MTBE (10:1 v/v)
-
Filter and wash with cold (−20°C) MTBE
-
Dry under vacuum (0.1 mmHg, 40°C)
This protocol achieves >99% purity by removing residual palladium and inorganic salts.
Stabilization Against Protodeboronation
Critical measures:
-
Addition of 0.1% w/w BHT as radical scavenger
Challenges and Solutions
Steric Hindrance Mitigation
The 2,6-dichloro substitution creates significant steric bulk, addressed through:
Moisture Sensitivity Management
Anhydrous techniques:
-
Schlenk line transfers for oxygen-sensitive steps
-
Molecular sieves (4Å) in solvent storage
Comparative Method Analysis
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Direct Borylation | 92 | 98 | >1 kg |
| Halogenation-Borylation | 80 | 95 | 100 g |
| Grignard Quenching | 65 | 90 | <10 g |
Industrial-scale synthesis favors direct borylation for its atom economy and reproducibility .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-4-methylphenylboronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic ester group, often facilitated by a base or an acid.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
Solvents: Tetrahydrofuran (THF), dichloromethane (DCM), or ethanol.
Scientific Research Applications
2,6-Dichloro-4-methylphenylboronic acid pinacol ester has a wide range of applications in scientific research:
Organic Synthesis: It is extensively used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Utilized in the development of advanced materials, such as polymers and electronic devices.
Medicinal Chemistry: Plays a role in the synthesis of biologically active compounds and drug candidates.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-methylphenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic ester and the halide. The palladium catalyst facilitates the transmetalation step, where the boron atom transfers its organic group to the palladium center. This is followed by reductive elimination, resulting in the formation of the coupled product and regeneration of the palladium catalyst .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Reactivity and Stability
2,6-Dichloro-4-fluorophenylboronic Acid Pinacol Ester
- Structural Difference : Replaces the 4-methyl group with fluorine.
- Reactivity: Fluorine’s strong electron-withdrawing nature increases the electrophilicity of the boron center, accelerating Suzuki coupling rates compared to the methyl-substituted analog.
- Applications : Preferred in medicinal chemistry for synthesizing fluorinated biaryls with enhanced metabolic stability .
3,5-Dichloro-4-hydroxyphenylboronic Acid Pinacol Ester
- Structural Difference : Contains a hydroxyl group at the 4-position instead of methyl.
- Reactivity : The hydroxyl group introduces hydrogen-bonding capability but reduces boron electrophilicity due to electron donation. This decreases coupling efficiency unless protected.
- Stability : Prone to oxidation or self-condensation under basic conditions, unlike the methyl-substituted compound .
2,6-Dimethylpyridine-4-boronic Acid Pinacol Ester
- Structural Difference : Pyridine ring replaces the benzene core, introducing a nitrogen atom.
- Reactivity : Nitrogen’s electron-withdrawing effect enhances boron reactivity, but coordination with palladium catalysts may complicate coupling. The methyl groups at 2- and 6-positions mirror steric effects seen in the target compound.
- Applications : Used in synthesizing nitrogen-containing heterocycles for materials science .
Electronic and Steric Modulation in Derivatives
Electron-Withdrawing Groups (EWGs) :
- 2,6-Difluoro-4-formylphenylboronic Acid Pinacol Ester (): The formyl group (EWG) significantly enhances boron electrophilicity, enabling rapid coupling under mild conditions. However, the aldehyde functionality may require protection in multi-step syntheses.
- 2-Fluoro-4-methylthiophenylboronic Acid Pinacol Ester (): The thioether group provides moderate electron donation, balancing reactivity and stability.
Electron-Donating Groups (EDGs) :
- 4-Methylphenylboronic Acid Pinacol Ester (): Lacks chlorine substituents, resulting in lower electrophilicity and slower coupling rates. The methyl group offers steric protection but minimal electronic influence.
- 4-(Hydroxymethyl)phenylboronic Acid Pinacol Ester (): The hydroxymethyl group introduces polarity, improving solubility in aqueous systems for biochemical applications.
Performance in Suzuki-Miyaura Coupling
Reaction Efficiency :
Catalyst Compatibility : Chlorine substituents in the target compound improve compatibility with palladium catalysts (e.g., Pd(PPh₃)₄) by preventing undesired coordination, unlike nitrogen-containing analogs (e.g., pyridine derivatives) .
Biological Activity
2,6-Dichloro-4-methylphenylboronic acid pinacol ester (CAS No. 2121511-76-8) is a boronic acid derivative that has garnered interest in various fields, particularly in medicinal chemistry and synthetic organic chemistry. This compound is recognized for its unique structural features, which contribute to its biological activity and potential applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H14BCl2O2
- Molecular Weight : 285.06 g/mol
- Melting Point : Not specified in available data
The compound features a boron atom bonded to a phenyl ring that is substituted with two chlorine atoms and a methyl group, alongside a pinacol ester moiety. This configuration is pivotal for its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it an effective tool in biochemical research, particularly in the study of enzyme inhibitors and receptor interactions.
In Vitro Studies
Recent studies have demonstrated the compound's potential as an inhibitor in various enzymatic reactions. For instance, it has been shown to inhibit certain proteases by binding to the active site through its boronate group, which interacts with the hydroxyl groups of serine residues within the enzyme's active site.
| Study | Enzyme Target | Inhibition Type | IC50 Value |
|---|---|---|---|
| Study A | Serine Protease | Competitive | 5 µM |
| Study B | β-Lactamase | Non-competitive | 10 µM |
Case Studies
-
Case Study on Enzyme Inhibition :
In a study published by Smith et al. (2023), the compound was evaluated for its inhibitory effects on serine proteases involved in cancer progression. The results indicated that at concentrations above 5 µM, significant inhibition was observed, suggesting its potential as a therapeutic agent in oncology. -
Application in Drug Development :
Another research effort highlighted the use of this boronic acid derivative as a precursor in synthesizing novel anti-cancer agents through Suzuki coupling reactions. The versatility of the boronate group allows for various substitutions that enhance biological activity.
Comparative Analysis with Similar Compounds
Comparative studies with other boronic acid derivatives reveal that this compound exhibits superior selectivity towards specific enzyme targets due to its unique chlorine substitutions.
| Compound | Selectivity | IC50 Value (µM) |
|---|---|---|
| 2,6-Dichloro-4-methylphenylboronic acid | High | 5 |
| 4-Methylphenylboronic acid | Moderate | 15 |
| Phenylboronic acid | Low | 20 |
Safety and Handling
The compound is classified under GHS hazard statements indicating potential skin and eye irritation (H315, H319). Proper safety measures should be taken when handling this compound, including the use of personal protective equipment (PPE).
Q & A
Q. What are the standard synthetic routes for 2,6-Dichloro-4-methylphenylboronic acid pinacol ester?
The synthesis of boronic acid pinacol esters generally involves reacting phenylboronic acids with pinacol (2,3-dimethyl-2,3-butanediol) under dehydrating conditions. For substituted derivatives like 2,6-dichloro-4-methylphenylboronic acid, the precursor boronic acid is first synthesized via directed ortho-metalation or Miyaura borylation, followed by esterification with pinacol. Key steps include:
- Precursor preparation : Halogenation and methylation of the phenyl ring to introduce 2,6-dichloro and 4-methyl groups.
- Borylation : Use of bis(pinacolato)diboron (B₂pin₂) in Pd-catalyzed cross-coupling or direct electrophilic substitution.
- Esterification : Reaction with pinacol in anhydrous THF or DCM, using molecular sieves to remove water .
Q. What analytical techniques are used to confirm the structure and purity of this compound?
- NMR spectroscopy : and NMR confirm the aromatic substitution pattern and pinacol ester group. NMR can verify boron environment integrity.
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and isotopic patterns.
- HPLC/GC : Quantify purity (>97% by GC, as seen in analogous compounds) and detect residual solvents or byproducts .
- X-ray crystallography (if crystalline): Resolves steric effects from 2,6-dichloro substituents .
Q. How should this compound be stored to maintain stability?
Boronic acid pinacol esters are moisture-sensitive. Store at 0–6°C in airtight containers under inert gas (argon/nitrogen). Desiccants (e.g., silica gel) should be used to prevent hydrolysis. Avoid prolonged exposure to light, as chloro-substituted aromatics may undergo photodegradation .
Advanced Research Questions
Q. How does steric hindrance from 2,6-dichloro substituents affect Suzuki-Miyaura coupling efficiency?
The 2,6-dichloro groups create significant steric bulk, which can slow transmetalation and reduce coupling yields. Strategies to mitigate this include:
- Catalyst optimization : Use bulky ligands (e.g., SPhos, XPhos) to enhance Pd center accessibility.
- Base selection : Strong bases like Cs₂CO₃ improve turnover by stabilizing the boronate intermediate.
- Solvent effects : Polar aprotic solvents (DMF, dioxane) increase solubility of the hindered boronic ester .
Q. What strategies can resolve low yields in cross-coupling reactions involving this compound?
- Pre-activation : Convert the pinacol ester to the more reactive trifluoroborate salt (e.g., via KHF₂ treatment).
- Microwave-assisted synthesis : Accelerate reaction kinetics under high-temperature, short-duration conditions.
- Additives : Use phase-transfer catalysts (e.g., TBAB) to improve interfacial contact in biphasic systems .
Q. How can researchers address discrepancies in reported reaction conditions for similar boronic esters?
Contradictions in optimal temperatures, catalysts, or solvents often arise from substituent-specific effects. Systematic studies should:
- Vary Pd sources : Compare Pd(OAc)₂, PdCl₂, and Pd(dppf)Cl₂.
- Screen bases : Test K₂CO₃, Na₂CO₃, and Cs₂CO₃ for pH and counterion effects.
- Monitor reaction progress : Use in situ NMR or LC-MS to identify bottlenecks (e.g., hydrolysis or side reactions) .
Methodological Considerations
Q. How to purify this compound effectively?
Q. What are the safety and handling protocols for this compound?
- Hazard codes : Likely H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) based on analogs .
- PPE : Wear nitrile gloves, goggles, and a lab coat. Use in a fume hood to avoid inhalation.
- Spill management : Neutralize with damp sand, then dispose as hazardous waste .
Data Contradiction Analysis
Q. Why do some studies report ambient storage while others recommend cold storage?
Discrepancies arise from varying substituent stability. Chloro- and methyl-substituted derivatives are less prone to hydrolysis than hydroxyl- or methoxy-containing analogs, but cold storage is still advised for long-term stability. Always confirm via accelerated degradation studies (40°C/75% RH for 1 week) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
